(E)-tert-Butyl 3-(6-(difluoromethoxy)pyridin-3-yl)acrylate
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Overview
Description
“(E)-tert-Butyl 3-(6-(difluoromethoxy)pyridin-3-yl)acrylate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a difluoromethoxy group (-OCHF2), which is a type of ether group that includes two fluorine atoms, and an acrylate ester group, which is a derivative of acrylic acid and includes a double bond and a carboxylic acid ester functional group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyridine ring, the difluoromethoxy group attached at the 6-position of the pyridine ring, and the acrylate ester group attached at the 3-position of the pyridine ring via a carbon-carbon double bond .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The difluoromethoxy group may undergo reactions typical of ethers, such as cleavage under acidic conditions. The acrylate group is susceptible to reactions at the carbon-carbon double bond, such as addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar difluoromethoxy and acrylate groups would likely make the compound more polar and potentially increase its solubility in polar solvents .Scientific Research Applications
Polymer Research and Material Science
- Polyacrylic Acid Side Chains Research : The compound (E)-tert-Butyl 3-(6-(difluoromethoxy)pyridin-3-yl)acrylate is structurally related to densely grafted polyacrylic acids (d-PAAs) used in research. These d-PAAs exhibit significant properties like intermolecular and intramolecular hydrogen bonding, influencing their hydrodynamic volume and aggregate formation. This has implications in the field of material science, especially in understanding polymer behavior in different solvents and temperatures (Hua et al., 2005).
Synthetic Chemistry
- Synthesis of Halogenated Acrylic Monomers : The compound is structurally analogous to halogenated acrylic monomers. Research on these monomers, like the synthesis of 3,5,6-trifluoropyridin-2,4-diol, a derivative of pyridine similar to the compound , contributes to the development of low optical loss materials and transparent crosslinking agents. This is critical in the synthesis of advanced materials (Anselmi et al., 2000).
Energy and Electronics
- Solar Cell Research : Pyridine derivatives are significant in improving dye-sensitized solar cells (DSSCs). Similar compounds, through their incorporation in solar cells, enhance the energy conversion efficiency, showcasing the potential of such derivatives in renewable energy technologies (Bagheri et al., 2015).
Nanotechnology
- Polymer Brushes and Nanoparticles : this compound is structurally akin to poly(tert-butyl acrylate), which is used in creating polymer brushes and nanoparticles. These materials are essential in the field of nanotechnology, particularly in creating unique surface properties and functionalities (Jiang et al., 2010).
Medical Research
- Biomedical Applications : Similar compounds are used in synthesizing polymers for biomedical applications, such as in the development of polymer electrolytes for batteries, which are crucial in medical devices (Rymarczyk et al., 2008).
Catalysis
- Catalysis and Polymerization : Research on iron-based catalysts bearing bis(imido)–pyridine ligands for the polymerization of tert-butyl acrylate, closely related to the compound , provides insights into new catalytic systems. These systems are significant in the production of polymers with specific properties (Castro et al., 2003).
Sensor Technology
- Sensor Development : Compounds similar to this compound are used in developing sensors. For example, Ln(III)-based metallopolymers with pyridine derivatives are effective in detecting nanomolar pyrophosphate, highlighting the utility of such compounds in sensitive and selective detection technologies (Zhang et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl (E)-3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO3/c1-13(2,3)19-11(17)7-5-9-4-6-10(16-8-9)18-12(14)15/h4-8,12H,1-3H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVGKRYLVVJEJS-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CN=C(C=C1)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CN=C(C=C1)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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